

Application Notes and Protocols: Potassium Hydride in Paraffin for Wittig Reactions

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Compound of Interest

Compound Name: Potassium hydride

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This document provides detailed application notes and protocols for the use of **potassium hydride** (KH) dispersed in paraffin wax as a base in the Wittig reaction. This formulation, hereafter referred to as KH(P), offers significant advantages in handling and safety over the traditional mineral oil dispersion of KH.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from aldehydes or ketones and a phosphonium ylide. The choice of base for the deprotonation of the phosphonium salt to form the ylide is crucial for the reaction's success. **Potassium hydride** is a powerful, non-nucleophilic base that offers kinetic advantages over other common bases like sodium hydride.[\[3\]](#)[\[5\]](#) However, its commercial availability as a pyrophoric slurry in mineral oil presents significant handling challenges.[\[1\]](#)[\[3\]](#)[\[5\]](#)

A 1:1 homogenate of **potassium hydride** in paraffin wax, KH(P), provides a solid, air-stable, and easy-to-handle alternative.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) This preparation allows for convenient weighing and dispensing of the reagent without the need for specialized equipment to handle pyrophoric slurries.[\[1\]](#)[\[3\]](#) KH(P) has been shown to be an effective base for generating ylides from phosphonium salts, leading to high yields and, particularly with non-stabilized ylides, high Z-selectivity in the resulting alkenes.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)

Safety Precautions

Potassium hydride is a flammable solid that reacts violently with water and can ignite on contact with moist air.[7][8] While the paraffin matrix significantly improves its stability, standard precautions for handling reactive metal hydrides must be followed.

- **Personal Protective Equipment (PPE):** Always wear safety glasses, a fire-retardant laboratory coat, and impermeable gloves.[7]
- **Inert Atmosphere:** While KH(P) is more stable than KH in mineral oil, it is best handled under an inert atmosphere (e.g., nitrogen or argon), especially when weighing and transferring.[3][5]
- **Ignition Sources:** Ensure the working area is free of ignition sources.[7]
- **Quenching and Disposal:** Unused KH(P) and reaction residues should be quenched carefully with a proton source like isopropanol or tert-butanol, followed by slow addition of water. Dispose of waste in accordance with local regulations.[9]
- **Fire Extinguishing:** In case of fire, use a Class D dry chemical extinguisher, sand, or ground limestone. NEVER use water or carbon dioxide extinguishers.[7]

Experimental Protocols

This protocol is adapted from the procedure described by Taber and Nelson.[1][3][5]

Materials:

- **Potassium hydride** (35% w/w dispersion in mineral oil)
- Cyclohexane (anhydrous)
- Paraffin wax (melting point ~48-50 °C)
- Inert atmosphere glovebox or Schlenk line

Procedure:

- Inside a nitrogen-filled glovebox, wash the required amount of **potassium hydride** dispersion with anhydrous cyclohexane to remove the mineral oil.
- Filter the **potassium hydride**.
- In a separate vial, melt the paraffin wax (e.g., 2.00 g) by gentle heating.
- To the molten wax, add the washed and dried **potassium hydride** (e.g., 2.00 g, 50 mmol) to create a 1:1 w/w mixture.
- Stir the mixture rapidly while it is still warm to ensure a homogeneous dispersion.
- Continue stirring until the mixture begins to solidify.
- Once solidification starts, the vial can be rolled on its side to ensure uniform cooling and prevent the KH from settling.
- The resulting solid KH(P) can be stored and handled in the air for short periods, but long-term storage under an inert atmosphere is recommended.[3][5]

Materials:

- Phosphonium salt
- Aldehyde or ketone
- **Potassium hydride** in paraffin (KH(P))
- Anhydrous tetrahydrofuran (THF)
- Anhydrous solvents for workup and purification (e.g., dichloromethane, water, brine)

Procedure:

- To a flame-dried flask under an inert atmosphere, add the phosphonium salt (e.g., 2.0 mmol) and KH(P) (e.g., 1.8 mmol of KH).

- Add anhydrous THF (e.g., 4 mL) and stir the suspension at room temperature. The formation of the ylide is often indicated by a color change (e.g., to yellow-orange).^{[3][5]} Stir for approximately 20 minutes.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a solution of the aldehyde or ketone (e.g., 1.0 mmol) in anhydrous THF.
- Stir the reaction mixture at 0 °C for 2 hours or until the reaction is complete (monitor by TLC).
- Quench the reaction by carefully adding water.
- Partition the mixture between dichloromethane and water.
- Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to obtain the desired alkene.

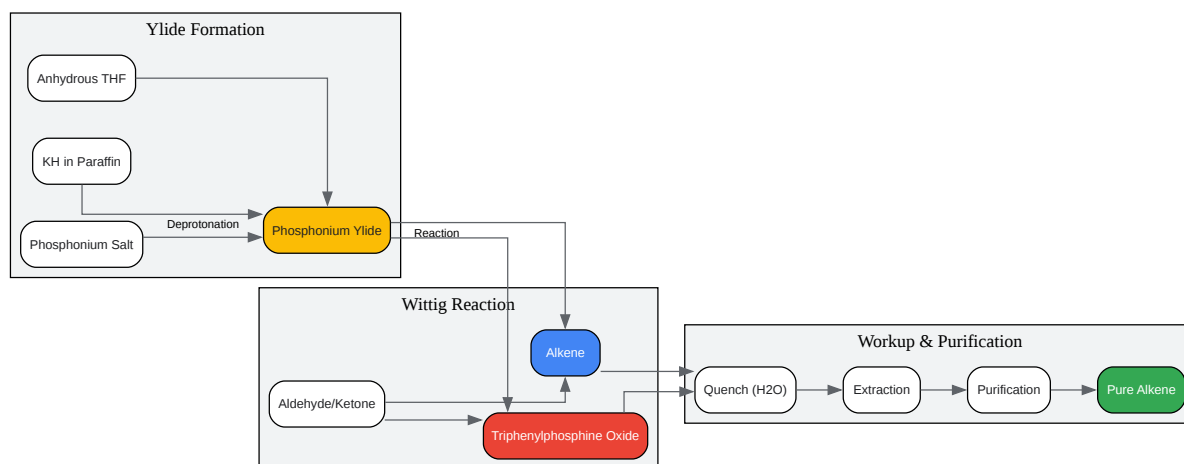
Quantitative Data

The following table summarizes the results of Wittig reactions using KH(P) as the base with various aldehydes and phosphonium salts, demonstrating the yields and stereoselectivity.

Entry	Aldehyde	Phosphonium Salt	Product	Yield (%)	Z:E Ratio
1	Benzaldehyde	(n-Propyl)triphenylphosphonium bromide	1-Phenyl-1-butene	85	92:8
2	Cyclohexanecarboxaldehyde	(n-Propyl)triphenylphosphonium bromide	1-Cyclohexyl-1-butene	81	93:7
3	3-Phenylpropanal	(n-Propyl)triphenylphosphonium bromide	1-Phenyl-4-hexene	88	92:8
4	Cinnamaldehyde	(n-Propyl)triphenylphosphonium bromide	1-Phenyl-1,4-hexadiene	75	92:8
5	Benzaldehyde	(Carboethoxymethyl)triphenylphosphonium bromide	Ethyl cinnamate	91	5:95

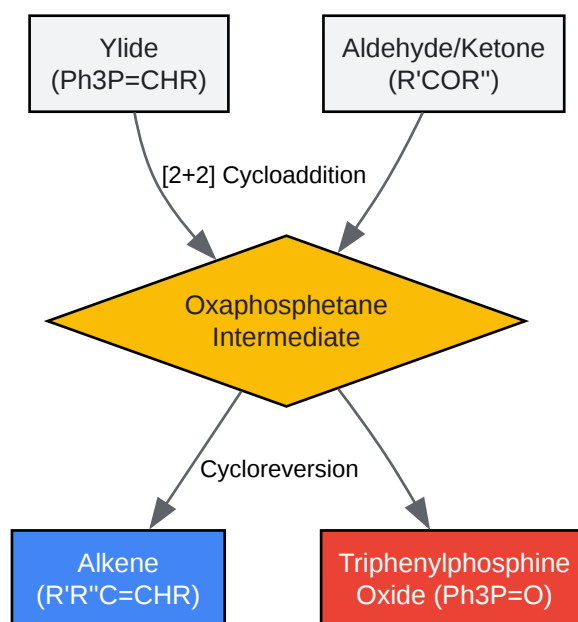
Data adapted from Taber and Nelson, J. Org. Chem. 2006, 71, 8973-8974.[\[1\]](#)[\[3\]](#)

Diagrams



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Caption: Experimental workflow for the Wittig reaction using KH in paraffin.



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Caption: Simplified mechanism of the Wittig reaction.

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